molecular formula C13H11BrN4O B2677214 (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile CAS No. 475626-42-7

(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2677214
CAS No.: 475626-42-7
M. Wt: 319.162
InChI Key: NSHGKOPQMJTTFU-LZYBPNLTSA-N
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Description

(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is a synthetic organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with the pyrazole intermediate.

    Formation of the hydroxyimino group: This step involves the reaction of the pyrazole intermediate with hydroxylamine or its derivatives under mild conditions to form the hydroxyimino group.

    Addition of the propanenitrile group: The final step involves the reaction of the intermediate with a suitable nitrile compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxyimino and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-(4-chlorophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
  • (E)-3-(3-(4-fluorophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
  • (E)-3-(3-(4-methylphenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile

Uniqueness

(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O/c14-12-4-2-10(3-5-12)13-11(8-16-19)9-18(17-13)7-1-6-15/h2-5,8-9,19H,1,7H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGKOPQMJTTFU-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=NO)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=N/O)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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